molecular formula C12H22N2O B13276668 N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13276668
M. Wt: 210.32 g/mol
InChI Key: PLAONNCUUGDRGZ-UHFFFAOYSA-N
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Description

N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C₁₂H₂₂N₂O It is known for its unique structure, which includes a cyclopropane ring and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(hex-5-en-2-ylamino)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential as a biochemical probe. It can be used to study enzyme-substrate interactions and cellular signaling pathways.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery efforts targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide shares structural similarities with other cyclopropane-containing amides, such as N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxylate and N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxylamide.
  • **Other similar compounds include cyclopropane carboxamides with different substituents on the aminoethyl group, such as this compound derivatives with various alkyl or aryl groups.

Uniqueness

This compound is unique due to its specific combination of a cyclopropane ring and an aminoethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential as a biochemical probe further highlight its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[2-(hex-5-en-2-ylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H22N2O/c1-3-4-5-10(2)13-8-9-14-12(15)11-6-7-11/h3,10-11,13H,1,4-9H2,2H3,(H,14,15)

InChI Key

PLAONNCUUGDRGZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NCCNC(=O)C1CC1

Origin of Product

United States

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